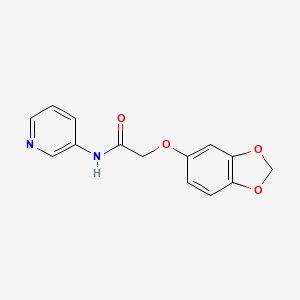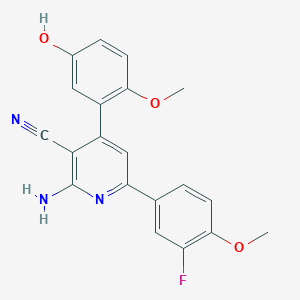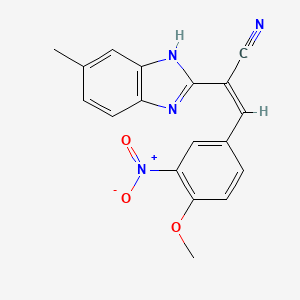![molecular formula C12H10N2O4S B5322043 4-[(pyridin-2-ylamino)sulfonyl]benzoic acid](/img/structure/B5322043.png)
4-[(pyridin-2-ylamino)sulfonyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Pyridin-2-ylamino)sulfonyl]benzoic acid, also known as P2Y12 antagonist, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including pharmacology and medicine.
作用机制
The mechanism of action of 4-[(pyridin-2-ylamino)sulfonyl]benzoic acid involves the inhibition of this compound receptors, which are found on the surface of platelets. These receptors play a crucial role in platelet activation and aggregation, which is a critical step in the formation of blood clots. By inhibiting these receptors, this compound prevents platelet aggregation and reduces the risk of thrombosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound inhibits platelet aggregation in a dose-dependent manner, with higher concentrations resulting in greater inhibition. In vivo studies have shown that administration of this compound reduces platelet aggregation and thrombus formation, thereby reducing the risk of cardiovascular events.
实验室实验的优点和局限性
One of the advantages of 4-[(pyridin-2-ylamino)sulfonyl]benzoic acid is its high potency and selectivity for this compound receptors. This property makes it a valuable tool for studying the role of these receptors in platelet function and thrombosis. However, one of the limitations of this compound is its potential cytotoxicity, which may limit its use in certain cell-based assays.
未来方向
There are several potential future directions for the use of 4-[(pyridin-2-ylamino)sulfonyl]benzoic acid in scientific research. One area of interest is the development of new antiplatelet drugs based on this compound. Another area of interest is the study of the role of this compound receptors in other physiological processes, such as inflammation and immune response. Additionally, further research is needed to explore the safety and efficacy of this compound in vivo and in clinical trials.
Conclusion
This compound is a valuable compound in scientific research, with potential applications in pharmacology and medicine. Its high potency and selectivity for this compound receptors make it a valuable tool for studying platelet function and thrombosis. However, further research is needed to explore its potential applications and limitations in various areas of scientific research.
合成方法
The synthesis of 4-[(pyridin-2-ylamino)sulfonyl]benzoic acid involves the reaction of 2-chloronicotinic acid with sulfonamide in the presence of a base. The resulting compound is then subjected to a series of reactions, including nitration, reduction, and esterification, to yield the final product. This process has been optimized to ensure high yield and purity of the compound, making it suitable for various applications.
科学研究应用
One of the primary applications of 4-[(pyridin-2-ylamino)sulfonyl]benzoic acid is in the field of pharmacology, where it is used as a this compound antagonist. This compound has been shown to inhibit the activity of platelet receptors, thereby preventing platelet aggregation and reducing the risk of thrombosis. This property makes it a potential candidate for the development of antiplatelet drugs, which are used to treat various cardiovascular diseases.
属性
IUPAC Name |
4-(pyridin-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c15-12(16)9-4-6-10(7-5-9)19(17,18)14-11-3-1-2-8-13-11/h1-8H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVRVUVPBNNRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321972.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5321982.png)
![7-acetyl-6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321988.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5321997.png)

![2-[3-(4-morpholinyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5322002.png)

![4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5322021.png)
![3-(2,4-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5322022.png)


![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5322048.png)
![N~2~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5322055.png)
![5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-2-(1-piperidinyl)pyrimidine](/img/structure/B5322060.png)